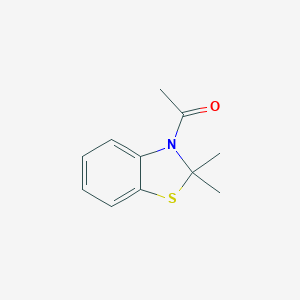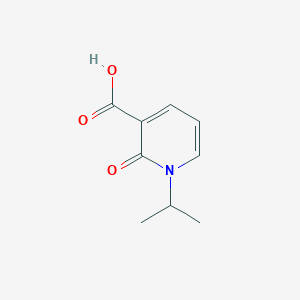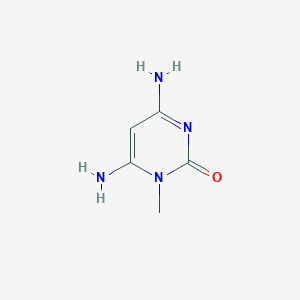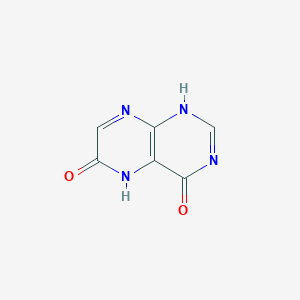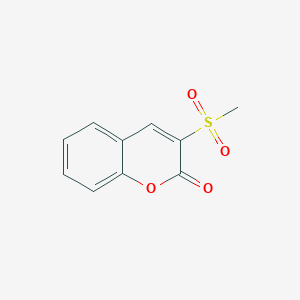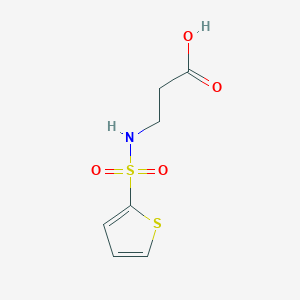
3-(Thiophene-2-sulfonamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene is a heterocyclic compound consisting of a five-membered ring made up of four carbon atoms and one sulfur atom . Propanoic acid is a carboxylic acid with the formula CH3CH2COOH . Sulfonamides are a group of compounds containing the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .
Synthesis Analysis
Thiophene can be synthesized through various methods, including the reaction of buta-1,3-diene and sulfur, facilitated by a phosphoric acid catalyst . The synthesis of a sulfonamide typically involves the reaction of a sulfonyl chloride with an amine .Molecular Structure Analysis
Thiophene has a five-membered ring structure with a fascinating resonance, or delocalization, of electrons across the ring . The sulfur atom in thiophene contributes one lone pair of electrons to this π-system .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
Thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene . It is soluble in most organic solvents such as alcohol, ether, and chloroform, but it is slightly soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Thiophene sulfonamide derivatives, including compounds similar to 3-(Thiophene-2-sulfonamido)propanoic acid, have been synthesized via Suzuki cross-coupling reactions. These compounds exhibited significant urease inhibition and hemolytic activities, with one derivative showing the highest urease inhibition activity. Additionally, their antibacterial activities were also investigated, highlighting their potential in therapeutic applications (Noreen et al., 2017).
Computational Analysis for Drug Design
- A computational study was conducted on thiophene sulfonamide derivatives, analyzing their structural, molecular orbitals, optical, and thermodynamic parameters. This research is crucial for understanding the stability and nonlinear optical responses of these compounds, which are important in drug design (Mubarik et al., 2021).
Inhibition of Carbonic Anhydrase Enzymes
- Thiophene-based sulfonamides, closely related to this compound, have shown potent inhibition effects on carbonic anhydrase I and II isoenzymes. This study contributes to the development of novel inhibitors, potentially useful in therapeutic contexts (Alım et al., 2020).
Chemical Synthesis and Modification
- Research has also focused on the synthesis of various thiophene sulfonamide derivatives for potential use in different scientific applications. These include studies on the synthesis of 5,6-Dihydro-6- methyl-4H- thieno [2,3-b] thiopyrane-4-one-2-sulfonamide and other related compounds (Wang Miao, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(thiophen-2-ylsulfonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S2/c9-6(10)3-4-8-14(11,12)7-2-1-5-13-7/h1-2,5,8H,3-4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHCOXJSXMMPHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B351194.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B351198.png)
![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)nicotinamide](/img/structure/B351203.png)
![2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B351248.png)
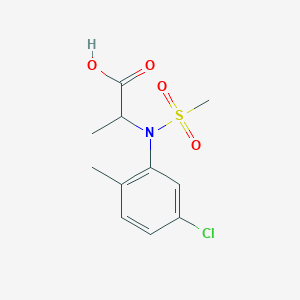
![3-Ethoxy-4-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B351266.png)
